Ac-LEED-AFC

Catalog No.
S12509194
CAS No.
M.F
C32H38F3N5O13
M. Wt
757.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-LEED-AFC

Product Name

Ac-LEED-AFC

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C32H38F3N5O13

Molecular Weight

757.7 g/mol

InChI

InChI=1S/C32H38F3N5O13/c1-14(2)10-21(36-15(3)41)31(52)39-19(6-8-24(42)43)28(49)38-20(7-9-25(44)45)29(50)40-22(13-26(46)47)30(51)37-16-4-5-17-18(32(33,34)35)12-27(48)53-23(17)11-16/h4-5,11-12,14,19-22H,6-10,13H2,1-3H3,(H,36,41)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,42,43)(H,44,45)(H,46,47)/t19-,20-,21-,22-/m0/s1

InChI Key

ZPNCQMJLTSFJQH-CMOCDZPBSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

Ac-LEED-AFC, also known as Acetyl-L-Leucine-7-amido-4-trifluoromethylcoumarin, is a fluorogenic substrate widely used in biochemical research, particularly for studying caspase activity. This compound is characterized by its ability to emit fluorescence upon cleavage by specific proteases, making it an invaluable tool for monitoring apoptotic processes in cells. The molecular formula of Ac-LEED-AFC is C32H38F3N5O13, and it has a molecular weight of approximately 703.66 g/mol .

Primarily involving hydrolysis and cleavage by caspases. The key reaction involves the enzymatic cleavage of the amide bond between the acetylated leucine and the coumarin moiety, resulting in the release of a fluorescent product. This reaction can be represented as follows:

Ac LEED AFCCaspaseFluorescent Product+Leucine\text{Ac LEED AFC}\xrightarrow{\text{Caspase}}\text{Fluorescent Product}+\text{Leucine}

The fluorescence emitted can be quantified to measure enzyme activity, particularly in apoptotic cells where caspase-3 is activated .

Ac-LEED-AFC is primarily used as a substrate for caspase-3 and related cysteine proteases. Its biological activity is crucial for studying apoptosis, as it allows researchers to visualize and quantify the activation of these enzymes in various cellular contexts. The compound's ability to fluoresce upon cleavage makes it a sensitive indicator of caspase activity, which is essential for understanding programmed cell death mechanisms .

The synthesis of Ac-LEED-AFC typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Acetylated Leucine: Starting from L-leucine, acetylation is performed using acetic anhydride.
  • Formation of the Coumarin Moiety: Coumarin derivatives can be synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reaction: The acetylated leucine is coupled with the coumarin derivative using standard peptide coupling techniques, often employing activating agents such as carbodiimides.

These steps require careful control of reaction conditions, including temperature and pH, to ensure high yield and purity .

Ac-LEED-AFC has several important applications in biochemical research:

  • Apoptosis Research: It is extensively used to study apoptosis by measuring caspase activity in various cell types.
  • Drug Development: The compound aids in screening potential anti-cancer drugs that modulate apoptotic pathways.
  • Diagnostics: Its fluorescent properties make it suitable for developing assays that can detect apoptosis in clinical samples .

Interaction studies involving Ac-LEED-AFC focus on its binding affinity and specificity towards caspases. These studies utilize fluorescence resonance energy transfer (FRET) techniques to analyze how effectively Ac-LEED-AFC interacts with different caspases under varying conditions. The results help elucidate the kinetics of enzyme-substrate interactions and provide insights into the mechanisms of apoptosis at a molecular level .

Several compounds share structural or functional similarities with Ac-LEED-AFC, particularly within the realm of fluorogenic substrates for proteases. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ac-DEVD-AFCC30H34N4O10Substrate for caspase-3; widely used in apoptosis studies.
Ac-LEHD-AFCC30H34N4O10Substrate for caspase-9; useful in studying mitochondrial apoptosis pathways.
Ac-IETD-AFCC30H34N4O10Specific for caspase-8; involved in extrinsic apoptotic signaling pathways.

Uniqueness of Ac-LEED-AFC: Unlike other substrates, Ac-LEED-AFC's trifluoromethyl group enhances its stability and fluorescence intensity, making it particularly effective for real-time monitoring of caspase activity in live cells .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

757.24182077 g/mol

Monoisotopic Mass

757.24182077 g/mol

Heavy Atom Count

53

Dates

Modify: 2024-08-09

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